molecular formula C5BrO5Re B086477 Bromopentacarbonylrhenium(I) CAS No. 14220-21-4

Bromopentacarbonylrhenium(I)

Cat. No. B086477
CAS RN: 14220-21-4
M. Wt: 406.16 g/mol
InChI Key: NWJBOTGGBYFKEJ-UHFFFAOYSA-M
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Description

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium. It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands . It is also used to prepare -ferrocenophane complexes .


Synthesis Analysis

Bromopentacarbonylrhenium(I) is commercially available and can be easily and inexpensively synthesized by the oxidation of dirhenium decacarbonyl with bromine . The reaction is as follows: Re2(CO)10 + Br2 → 2 ReBr(CO)5 .


Chemical Reactions Analysis

Bromopentacarbonylrhenium(I) is a useful intermediate to other rhenium complexes. For example, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (ReH(CO)5) . The reaction is as follows: Re(CO)5Br + Zn + HO2CCH3 → ReH(CO)5 + ZnBrO2CCH3 .


Physical And Chemical Properties Analysis

Bromopentacarbonylrhenium(I) is a colorless compound with a molar mass of 406.16 g/mol . It sublimes at 85-90 °C (0.2 mm Hg) and is soluble in chlorocarbons .

Scientific Research Applications

Study of π-Electron Deficient Complexes

Bromopentacarbonylrhenium(I) is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands . These studies are crucial in understanding the behavior and properties of these complexes, which can have various applications in different fields of chemistry.

Preparation of 3-Ferrocenophane Complexes

Another application of Bromopentacarbonylrhenium(I) is in the preparation of 3-ferrocenophane complexes . Ferrocenophanes are a type of organometallic compound that have potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Starting Material for Rhenium-Polypyridine Complexes

Bromopentacarbonylrhenium(I) is also used as a starting material for rhenium-polypyridine complexes . These complexes have potential applications in catalysis and solar energy conversion.

Safety and Hazards

Bromopentacarbonylrhenium(I) is classified as toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash thoroughly after handling, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, primarily used for the synthesis of other rhenium complexes . Its primary targets are the molecules or structures within these complexes that it helps form.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (HRe(CO)5), as per the following reaction :

Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3\text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 Re(CO)5​Br+Zn+HO2​CCH3​→ReH(CO)5​+ZnBrO2​CCH3​

Biochemical Pathways

It is known to be a precursor to other rhenium complexes, suggesting it plays a role in the biochemical pathways that these complexes are involved in .

Result of Action

The primary result of Bromopentacarbonylrhenium(I)'s action is the formation of other rhenium complexes. These complexes can have various molecular and cellular effects depending on their specific structures and functions .

properties

IUPAC Name

bromorhenium;carbon monoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJBOTGGBYFKEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrO5Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromopentacarbonylrhenium

CAS RN

14220-21-4
Record name Bromopentacarbonylrhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14220-21-4
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Record name Bromopentacarbonylrhenium
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Q & A

Q1: What is the structure of Bromopentacarbonylrhenium(I) and how is it characterized?

A: Bromopentacarbonylrhenium(I), with the molecular formula [Re(CO)5Br], exhibits an octahedral coordination geometry around the central rhenium atom. [] This means the rhenium atom is bonded to five carbonyl groups (CO) and one bromine atom (Br) in a symmetrical arrangement. The Re-C bond lengths range from 1.889 to 1.991 Å, while the Re-Br bond length is 2.619 Å. [] Crystallographic studies confirm this structure, revealing that the compound crystallizes in the orthorhombic space group Pnma with specific lattice parameters. []

Q2: What are the main catalytic applications of Bromopentacarbonylrhenium(I)?

A: Bromopentacarbonylrhenium(I) is a versatile catalyst for various organic reactions. It effectively catalyzes the alkylation of arenes with alkyl halides. [] This reaction, typically requiring harsh conditions, proceeds under milder conditions in the presence of catalytic amounts of Bromopentacarbonylrhenium(I), resulting in mono- and dialkyl-substituted arenes. [] Additionally, it exhibits catalytic activity in Friedel-Crafts acylation reactions. [] This reaction, involving the electrophilic substitution of aromatic compounds with acyl chlorides, is facilitated by Bromopentacarbonylrhenium(I), allowing for the efficient synthesis of various aromatic ketones. []

Q3: Are there other Rhenium complexes that show similar catalytic activity?

A: Yes, research suggests that other rhenium complexes, including tricarbonylcyclopentadienylrhenium(I) [Re(C5H5)(CO)3] and decacarbonyldirhenium [Re2(CO)10], also demonstrate catalytic activity in the alkylation of arenes with alkyl halides. [] These complexes, alongside Bromopentacarbonylrhenium(I), offer a potential range of catalysts for this reaction, potentially influencing factors such as reaction rate and selectivity. []

Q4: Has Bromopentacarbonylrhenium(I) been used in conjunction with other ligands?

A: Yes, studies have explored the reactivity of Bromopentacarbonylrhenium(I) with various ligands. For instance, its reaction with ferrocenylcarbaldehyde thiosemicarbazones has been investigated. [] This research provided valuable insights into the coordination chemistry of Bromopentacarbonylrhenium(I) with bidentate thiosemicarbazone ligands, highlighting its potential for forming diverse metal complexes. []

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